(5Z)-5-{[(3,4-dimethylphenyl)amino]methylidene}-6-hydroxy-3-(3-methylphenyl)pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylaniline with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired pyrimidinedione structure. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against various pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylanilino)-5-[(1-methyl-3-indolyl)methylidene]-4-thiazolone
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, 5-[(Z)-1-(3,4-DIMETHYLANILINO)METHYLIDENE]-6-HYDROXY-3-(3-METHYLPHENYL)-2,4(3H)-PYRIMIDINEDIONE stands out due to its unique combination of functional groups and its ability to form stable complexes with biological targets. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-1-(3-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H19N3O3/c1-12-5-4-6-16(9-12)23-19(25)17(18(24)22-20(23)26)11-21-15-8-7-13(2)14(3)10-15/h4-11,25H,1-3H3,(H,22,24,26) |
InChI Key |
KUNTWLVXGHMJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC(=C(C=C3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.